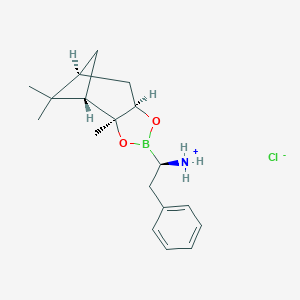
(R)-BoroPhe-(+)-Pinanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-BoroPhe-(+)-Pinanediol is a chiral boronic ester, widely utilized in the field of organic synthesis for its role in creating stereoselectively enriched products. Its significance lies in its application in the synthesis of various organic molecules, leveraging its chiral properties to impart desired stereochemistry to the resulting compounds.
Synthesis Analysis
The synthesis of chiral boronic esters like (R)-BoroPhe-(+)-Pinanediol involves enantioselective methodologies. A notable method is the use of (-)-sparteine-mediated lithiation, followed by the addition of boronic acids, yielding boroproline derivatives with high enantioselectivity (Batsanov et al., 2007). This process highlights the importance of chiral auxiliaries and ligands in achieving high stereochemical control.
Molecular Structure Analysis
The molecular structure of (R)-BoroPhe-(+)-Pinanediol and its derivatives is characterized by the presence of a boronic ester group attached to a chiral center, allowing for a range of stereoselective reactions. Studies on pinanediol-boronic acid ester formation in aqueous media reveal the stability and structure of trigonal and tetrahedral boronate esters, shedding light on their relative stabilities and reactivities (Martínez-Aguirre et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving (R)-BoroPhe-(+)-Pinanediol focus on its utility in forming boronate complexes and subsequent transformations. The compound's ability to participate in enantioselective synthesis is exemplified by the Matteson homologation procedure, which allows for the insertion of various groups into the boronic ester framework with high diastereoselectivity, expanding the compound's utility in asymmetric synthesis (Brown & Rangaishenvi, 1988).
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Catalysis
The use of pinanediol and related compounds in asymmetric synthesis is highlighted by their role in the enantioselective synthesis of boroproline, showcasing a method where (-)-sparteine-mediated lithiation of N-Boc-pyrrolidine affords N-Boc-aminoboronic acid with high enantioselectivity. This process is vital for creating chiral building blocks used in pharmaceutical synthesis (Batsanov et al., 2007).
Boronic Ester Stability and Reactivity
Research on the stability and reactivity of pinanediol-boronic acid esters in aqueous media reveals insights into the relative stability of trigonal and tetrahedral boronate esters. The findings challenge traditional views on ester stability, providing a deeper understanding of their behavior in synthetic chemistry applications (Martínez-Aguirre et al., 2020).
Recycling and Deprotection Strategies
A practical synthesis approach for l-valyl-pyrrolidine-(2R)-boronic acid demonstrates efficient recycling of the costly chiral auxiliary (+)-pinanediol. This process not only highlights the economic aspect of synthetic chemistry but also the importance of sustainable practices in the laboratory (Gibson et al., 2002).
Homogeneous Catalysis in CO2 Reduction
The application of boronic compounds in catalysis is exemplified by the use of a well-defined copper(I) boryl complex for the rapid and quantitative deoxygenation of CO2, affording CO and the borate complex. This research underscores the potential of boronic compounds in addressing environmental challenges and advancing green chemistry (Laitar et al., 2005).
Propiedades
IUPAC Name |
(1R)-2-phenyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO2.ClH/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;/h4-8,13-16H,9-11,20H2,1-3H3;1H/t13-,14-,15+,16-,18-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRPMGWYFYLFMY-SKAYQWHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC4=CC=CC=C4)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719330 |
Source


|
| Record name | (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Borophe-(+)-pinanediol-hcl | |
CAS RN |
178455-03-3 |
Source


|
| Record name | (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

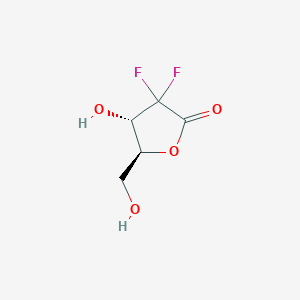
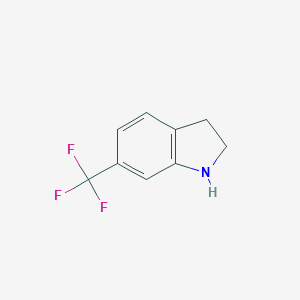
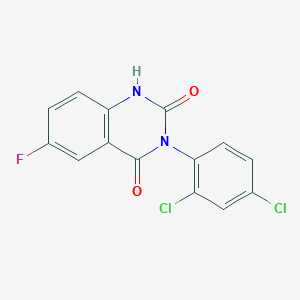
![8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B71741.png)
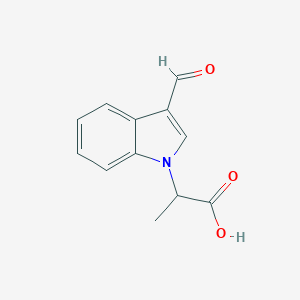
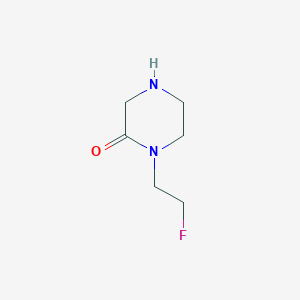
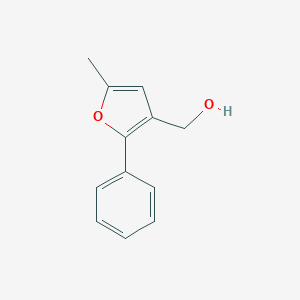
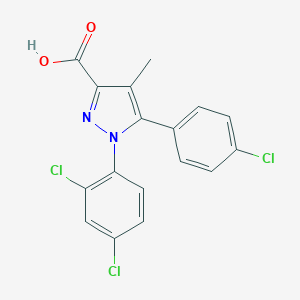
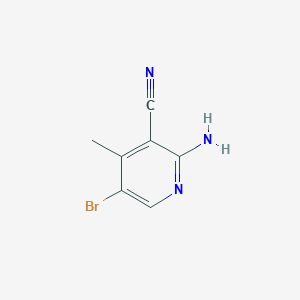
![4H-Furo[2,3-d]-1,3-dioxin-4-one, 5,6-bis[(1,1-dimethylethyl)amino]-2,2-dimethyl-](/img/structure/B71752.png)
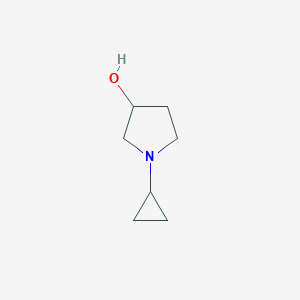
![Bicyclo[2.2.1]heptan-2-one, 1-amino-3,3-dimethyl-, (1R,4R)-(9CI)](/img/structure/B71757.png)
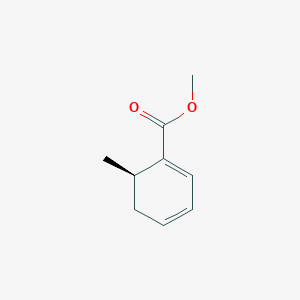
![(S)-2-Amino-2-[(S)-oxiranyl]propanoic acid](/img/structure/B71764.png)